molecular formula C13H9NOS B1345788 2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-03-4

2-phenylthieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1345788
M. Wt: 227.28 g/mol
InChI Key: RRCLOCLKUBNZEO-UHFFFAOYSA-N
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Description

“2-phenylthieno[3,2-c]pyridin-4(5H)-one” is an organic compound with the molecular formula C13H9NOS . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” consists of a thiophene ring fused with a pyridine ring, with a phenyl group attached . The exact mass of the molecule is 227.04000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” are as follows: It has a molecular weight of 227.28200 . The compound’s LogP value, which represents its lipophilicity, is 3.66890 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Molecular Structure and Properties

The compound 2-phenylthieno[3,2-c]pyridin-4(5H)-one exhibits interesting molecular characteristics. For instance, a related compound, 2-Ethoxycarbonyl-5-methoxycarbonyl-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine, demonstrates no unusual intramolecular or intermolecular distances or angles. Its dihydrothieno[2,3-b]pyridine moiety is planar, with a significant angle between this plane and that of the 4-phenyl ring, forming chains via intermolecular hydrogen bonds (Rodríguez et al., 1998).

Synthesis and Derivatives

A convenient and efficient synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones, which involves a domino reaction of dimethylaminopropenoyl cyclopropanes, has been developed. This synthesis route utilizes Lawesson's reagent and demonstrates a mechanism involving regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence (Huang et al., 2012).

Chemical Interactions and Crystal Structure

Studies on compounds with similar structures to 2-phenylthieno[3,2-c]pyridin-4(5H)-one have revealed insightful information about their chemical interactions and crystal structures. For instance, the 1:1 complex of 4-nitrophenol and 4-methylpyridine, with molecules linked by hydrogen bonds, exhibits a distinct herring-bone structure in the crystal lattice (Jin et al., 2000).

Potential

Applications in Medicinal ChemistryThe structural characteristics of 2-phenylthieno[3,2-c]pyridin-4(5H)-one and its derivatives suggest potential applications in medicinal chemistry. For example, related thieno[2,3-b]pyridine derivatives, such as azafluorene derivatives, have been studied for their potential as inhibitors of SARS-CoV-2 RdRp. These compounds have been analyzed for their physicochemical properties, quantum chemical aspects, and molecular docking analysis, showing promising interactions with biological targets (Venkateshan et al., 2020).

properties

IUPAC Name

2-phenyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLOCLKUBNZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593856
Record name 2-Phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylthieno[3,2-c]pyridin-4(5H)-one

CAS RN

690636-03-4
Record name 2-Phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Rastelli, D Yue, C Millard, P Wipf - Tetrahedron, 2021 - Elsevier
A 3D-printed polypropylene (PP) continuous-photoflow cell based on a modular cartridge system was developed for the photo-oxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones, …
Number of citations: 6 www.sciencedirect.com
JM Salamoun - 2017 - search.proquest.com
Five-membered heterocycles represent a privileged scaffold in drug discovery and are the focus of analog design. The first chapter presents the synthesis and biological evaluation of …
Number of citations: 3 search.proquest.com

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